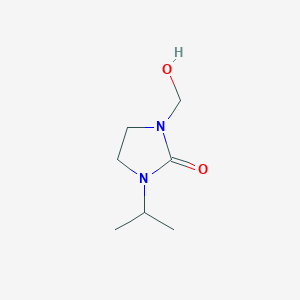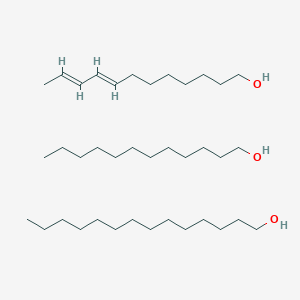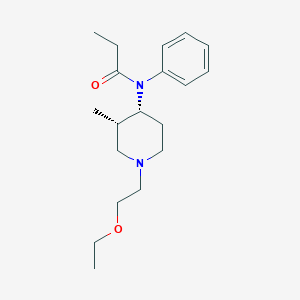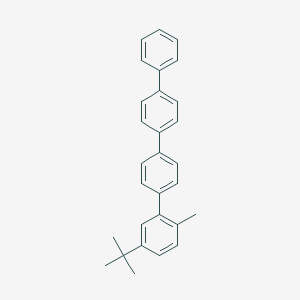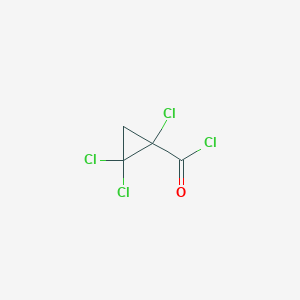
1,2,2-Trichlorocyclopropane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,2-Trichlorocyclopropane-1-carbonyl chloride, also known as TCPC, is a chemical compound that has been extensively studied in scientific research. It is a highly reactive compound that is used in various applications, including organic synthesis and as a reagent in biochemical research.
Scientific Research Applications
1,2,2-Trichlorocyclopropane-1-carbonyl chloride is used in various scientific research applications, including organic synthesis, biochemical research, and medicinal chemistry. It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 1,2,2-Trichlorocyclopropane-1-carbonyl chloride is also used as a labeling reagent in biochemical research to study protein structure and function.
Mechanism of Action
1,2,2-Trichlorocyclopropane-1-carbonyl chloride is a highly reactive compound that reacts with various nucleophiles, including amino acids, peptides, and proteins. The reaction results in the formation of a covalent bond between 1,2,2-Trichlorocyclopropane-1-carbonyl chloride and the nucleophile, which can be used for labeling or modification of the target molecule. The reaction mechanism involves the formation of an intermediate carbocation, which reacts with the nucleophile to form the covalent bond.
Biochemical and Physiological Effects
1,2,2-Trichlorocyclopropane-1-carbonyl chloride has been shown to have various biochemical and physiological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells. 1,2,2-Trichlorocyclopropane-1-carbonyl chloride reacts with the active site of enzymes, resulting in the inhibition of enzyme activity. This property has been used to develop 1,2,2-Trichlorocyclopropane-1-carbonyl chloride-based inhibitors for various enzymes, including proteases and kinases. 1,2,2-Trichlorocyclopropane-1-carbonyl chloride has also been shown to induce apoptosis in cancer cells by targeting specific proteins involved in the apoptotic pathway.
Advantages and Limitations for Lab Experiments
1,2,2-Trichlorocyclopropane-1-carbonyl chloride has several advantages for use in lab experiments, including its high reactivity and specificity for nucleophilic targets. However, 1,2,2-Trichlorocyclopropane-1-carbonyl chloride is highly reactive and can react with unintended targets, resulting in undesired side reactions. Careful control of the reaction conditions is required to prevent these side reactions.
Future Directions
Future research on 1,2,2-Trichlorocyclopropane-1-carbonyl chloride could focus on the development of new synthetic methods for 1,2,2-Trichlorocyclopropane-1-carbonyl chloride and its derivatives, as well as the development of new applications for 1,2,2-Trichlorocyclopropane-1-carbonyl chloride in biochemical research and medicinal chemistry. Additionally, further studies on the biochemical and physiological effects of 1,2,2-Trichlorocyclopropane-1-carbonyl chloride could lead to the development of new drugs for the treatment of various diseases. Finally, the development of new labeling and modification strategies using 1,2,2-Trichlorocyclopropane-1-carbonyl chloride could lead to new insights into protein structure and function.
properties
CAS RN |
112906-13-5 |
|---|---|
Product Name |
1,2,2-Trichlorocyclopropane-1-carbonyl chloride |
Molecular Formula |
C4H2Cl4O |
Molecular Weight |
207.9 g/mol |
IUPAC Name |
1,2,2-trichlorocyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C4H2Cl4O/c5-2(9)3(6)1-4(3,7)8/h1H2 |
InChI Key |
MEPHBCSQHYQPIU-UHFFFAOYSA-N |
SMILES |
C1C(C1(Cl)Cl)(C(=O)Cl)Cl |
Canonical SMILES |
C1C(C1(Cl)Cl)(C(=O)Cl)Cl |
synonyms |
Cyclopropanecarbonyl chloride, 1,2,2-trichloro- (9CI) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


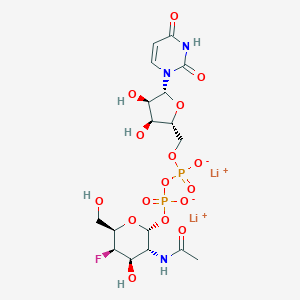
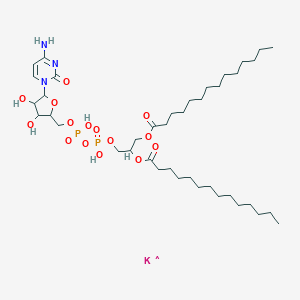
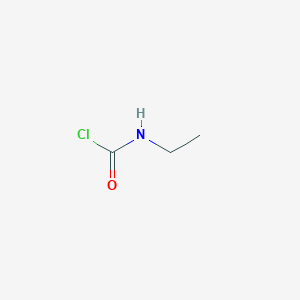
![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B54611.png)
![2-[3,4-bis(phenylmethoxy)phenyl]-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]acetamide](/img/structure/B54612.png)
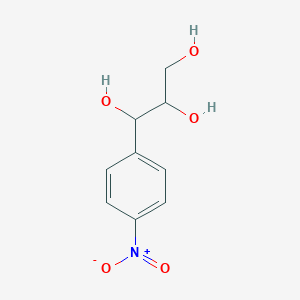
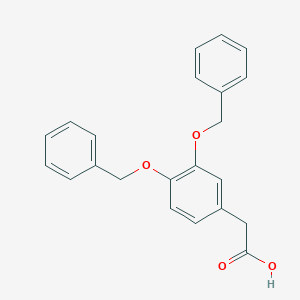
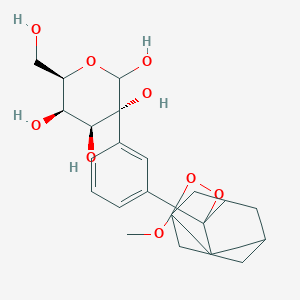
![Oxazolo[3,2-a]benzimidazole, 2,3-dihydro-2-methyl-(9CI)](/img/structure/B54620.png)
